Parishin E

Descripción general

Descripción

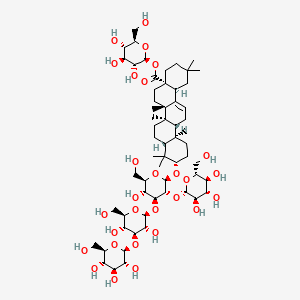

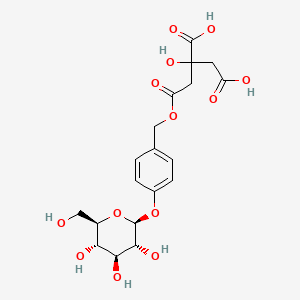

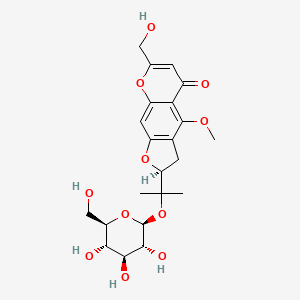

Parishin E is a natural product found in Gastrodia elata . It is a parishin derivative that may have antioxidant properties . The molecular formula of Parishin E is C19H24O13 and its molecular weight is 460.39 g/mol .

Molecular Structure Analysis

The IUPAC name of Parishin E is 2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid . The exact mass and monoisotopic mass of Parishin E are both 460.12169082 g/mol .

Physical And Chemical Properties Analysis

Parishin E is a solid compound . It has a molecular weight of 460.39 g/mol and a molecular formula of C19H24O13 . It has a computed topological polar surface area of 221 Ų and a complexity of 662 .

Aplicaciones Científicas De Investigación

Medicine: Neuroprotective and Cardiovascular Benefits

Parishin E, derived from the traditional Chinese medicinal plant Gastrodia elata, has been studied for its neuroprotective properties. It is believed to offer benefits for treating neurological disorders such as epilepsy and convulsions. Additionally, Parishin E has potential applications in cardiovascular medicine, particularly in the prevention and treatment of heart diseases .

Biotechnology: Pharmacokinetics and Drug Development

In biotechnology, Parishin E is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profiles. This information is crucial for drug development, especially for determining the appropriate dosage and delivery method for maximum therapeutic effect .

Pharmacology: Antioxidant and Anti-inflammatory Effects

Pharmacological research has highlighted Parishin E’s antioxidant and anti-inflammatory effects. These properties make it a candidate for developing treatments for chronic diseases associated with oxidative stress and inflammation, such as arthritis and certain types of cancer .

Neuroscience: Cognitive Enhancement and Memory Improvement

Neuroscience research has explored Parishin E’s potential to enhance cognitive functions and improve memory. Studies suggest that it may be effective in treating age-related cognitive decline and conditions like Alzheimer’s disease .

Agriculture: Plant Growth and Protection

In agriculture, Parishin E’s antioxidant properties are of interest for protecting plants against environmental stressors. Its application could lead to the development of natural pesticides or fertilizers that enhance plant growth and yield while being environmentally friendly .

Environmental Science: Eco-Friendly Bioactive Compounds

Environmental science research focuses on Parishin E’s role in developing eco-friendly bioactive compounds. These compounds can be used in various environmental applications, such as bioremediation, which involves using plants or microorganisms to clean up contaminated environments .

Safety And Hazards

Parishin E is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or contact with skin or eyes, it is recommended to wash out with copious amounts of water and seek medical attention .

Relevant Papers

Several papers have been published on Parishin E and related compounds. For example, one study investigated the metabolic profile of parishin using ultra-performance liquid chromatography coupled with quadrupole-time of flight mass spectrometry . Another study developed a sensitive pharmacokinetic quantitative method for investigating Gastrodin, Parishin, and Parishin B, C, and E in beagle dog plasma . These papers provide valuable insights into the properties and potential uses of Parishin E.

Propiedades

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Parishin E | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazabicyclo[4.2.0]octan-8-one](/img/structure/B591331.png)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)